![molecular formula C29H28N2O10S2 B016477 t-Boc-MTSEA-Fluorescein CAS No. 1042688-20-9](/img/structure/B16477.png)
t-Boc-MTSEA-Fluorescein
Overview
Description
Synthesis Analysis
The synthesis of t-Boc-MTSEA-Fluorescein derivatives involves the conjugation of fluorescein ethyl ester with alpha-N-Boc-L-lysine via the N-hydroxysuccinimide ester, leading to Boc-protected fluorescein-conjugated lysine monomers. These monomers can be incorporated into peptides and PNA oligomers during solid-phase synthesis, yielding fluorescent products. This process retains the fluorophore's photophysical properties, exhibiting pH-independent behavior between pH 3 to 8 (Lohse et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound derivatives features fluorescein conjugated to amino acid residues. These structures exhibit significant photophysical properties, including time-resolved fluorescence lifetime and relative fluorescence quantum yield in various solvents. The conjugation method affects the dielectric constants of the solvents and the photophysical parameters, indicating the impact of molecular structure on the compound's behavior in different environments (Pilla et al., 2018).
Chemical Reactions and Properties
This compound and its derivatives undergo specific chemical reactions, including the formation of spirolactone rings and the interaction with metal ions. These reactions result in significant changes in absorption and fluorescence spectral properties, demonstrating the compound's utility in developing fluorescent probes and sensors (Hirabayashi et al., 2015).
Physical Properties Analysis
The physical properties, such as fluorescence quantum yield and molar absorption coefficients, are crucial for the application of this compound derivatives in various fields. These properties are influenced by the compound's structure and the environment, showcasing the derivative's stability and fluorescence efficiency under different conditions (Liu et al., 2016).
Scientific Research Applications
Serotonin Transporters Study
- t-Boc-MTSEA-Fluorescein, as part of methanethiosulfonate (MTS) reagents, plays a crucial role in exploring the functional and structural aspects of human serotonin transporters. By targeting specific transmembrane domains, these studies provide insights into the aqueous accessibility and functional contributions within the serotonin transporter, revealing how different residues within the transmembrane domain influence serotonin transport activity. This highlights the compound's utility in detailing the molecular intricacies of transporter proteins (Henry et al., 2003).
Influenza A Virus Study
- In research targeting the M2 ion channel of the influenza A virus, this compound derivatives were utilized to assess the accessibility of cysteine mutants to modification by sulfhydryl-specific reagents. This facilitated the mapping of residues lining the ion-conducting pore and contributed to a deeper understanding of the channel's structure and function, offering a pathway to innovative antiviral strategies (Shuck et al., 2000).
Electrolyte Transporter Study
- The compound has been utilized in studies analyzing the NBCe1-A transporter's transmembrane segment, identifying critical residues lining the ion translocation pathway. Such research underscores the potential of this compound in investigating the functional domains of electrolyte transporters, contributing to our understanding of renal physiology and associated disorders (Zhu et al., 2009).
Fluorescence Quantum Yield Study
- This compound derivatives have also been explored for their photophysical properties in various solvents and gold colloidal suspensions, demonstrating their potential as advanced molecular probes in fluorescence studies. These applications are critical for the development of new fluorescent compounds and their use in biological imaging and sensing (Pilla et al., 2018).
Mechanism of Action
Target of Action
t-Boc-MTSEA-Fluorescein is a thiol-specific fluorescent probe that primarily targets cysteine residues found on proteins . These cysteine residues are often involved in the function and topology of ion channels and proteins .
Mode of Action
The compound interacts with its targets by binding to the cysteine residues on proteins . This interaction allows this compound to be useful in the real-time monitoring of conformational changes .
Result of Action
The binding of this compound to cysteine residues can result in changes to the conformation of proteins and ion channels . These changes can be monitored in real-time, providing valuable information about the function and topology of these proteins .
Action Environment
For instance, the storage temperature for this compound is recommended to be 28 C , indicating that temperature could play a role in its stability.
Safety and Hazards
The safety data sheet for Fluorescein indicates that it causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .
Relevant Papers The paper “Photoinduced Fluorescence Patterning with a t-Boc Protected Dihydroxyphenylene Derivative” discusses the use of a t-Boc protected compound for fluorescence patterning . This could potentially provide insights into the use of t-Boc-MTSEA-Fluorescein in similar applications.
properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGASBFWLQFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409179 | |
Record name | t-Boc-MTSEA-Fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1042688-20-9 | |
Record name | t-Boc-MTSEA-Fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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